molecular formula C14H11I2N B1621684 9-Ethyl-3,6-diiodocarbazole CAS No. 57103-07-8

9-Ethyl-3,6-diiodocarbazole

Cat. No.: B1621684
CAS No.: 57103-07-8
M. Wt: 447.05 g/mol
InChI Key: KMCBWMCQDXPDMI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9-Ethyl-3,6-diiodocarbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s iodine atoms contribute to its reactivity, enabling it to participate in halogen bonding and other interactions. Studies have shown that this compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity through halogen bonding and steric effects . Additionally, its interactions with proteins may influence protein folding and stability, further impacting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, its impact on cellular metabolism includes alterations in energy production pathways, potentially affecting overall cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins . The iodine atoms in the compound facilitate halogen bonding, which can influence the binding affinity and activity of target enzymes. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context . Changes in gene expression induced by this compound are often mediated through its effects on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . These temporal effects highlight the compound’s potential for long-term applications in biochemical research and therapeutic development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress responses . For example, it may enhance the activity of enzymes in the glycolytic pathway, leading to increased ATP production . Additionally, this compound can affect metabolite levels, potentially altering the balance of key cellular metabolites and impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and ability to form halogen bonds . These factors contribute to its accumulation in certain tissues and cellular regions, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with key biomolecules and influence cellular processes . The localization of this compound within these compartments is essential for its role in modulating cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3,6-diiodocarbazole typically involves the iodination of 9-ethylcarbazole at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3,6-diiodocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3,6-disubstituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole core .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-9-ethylcarbazole
  • 3,6-Dichloro-9-ethylcarbazole
  • 3,6-Diiodo-9-methylcarbazole
  • 9-Ethylcarbazole

Uniqueness

9-Ethyl-3,6-diiodocarbazole is unique due to the presence of iodine atoms, which significantly influence its reactivity and electronic properties.

Properties

IUPAC Name

9-ethyl-3,6-diiodocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCBWMCQDXPDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400178
Record name 9-ethyl-3,6-diiodocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-07-8
Record name 9-ethyl-3,6-diiodocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIIODO-9-ETHYLCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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